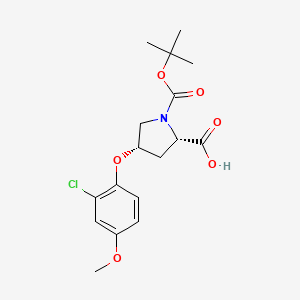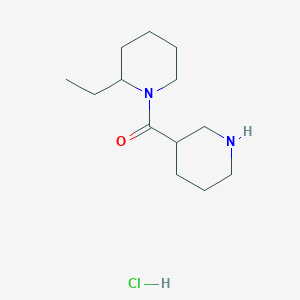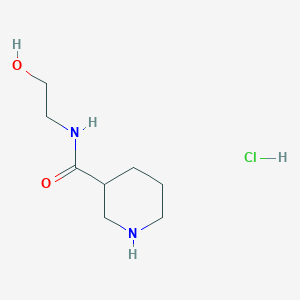![molecular formula C14H30Cl2N2 B1398347 2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1219964-00-7](/img/structure/B1398347.png)
2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride
Vue d'ensemble
Description
“2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” is a chemical compound with the molecular formula C14H30Cl2N2 . It has an average mass of 297.307 Da and a monoisotopic mass of 296.178589 Da .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” is defined by its molecular formula, C14H30Cl2N2 . The structure is composed of 14 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Piperidine derivatives, such as “2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Anticancer Applications
Piperidine derivatives have been synthesized for their potential anticancer properties. For example, certain piperidine-embedded agents show good activity against androgen-refractory cancer cell lines (ARPC), indicating that “2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” could be researched for similar applications .
Antiviral and Antimicrobial Applications
The piperidine nucleus is known to exhibit antiviral and antimicrobial properties. This suggests that the compound may be useful in the development of new antiviral and antimicrobial agents .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are also explored for their analgesic and anti-inflammatory effects, which could make “2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” a candidate for pain management and inflammation control research .
Neurodegenerative Disease Research
Given the role of piperidine derivatives in anti-Alzheimer’s research, there’s potential for this compound to be used in studying neurodegenerative diseases .
Psychiatric Disorder Research
The compound’s structure suggests it could be useful in researching treatments for psychiatric disorders such as schizophrenia, given the pharmacophoric features of piperidine derivatives .
Cardiovascular Disease Research
Piperidine derivatives have been used in antihypertension medication, indicating possible research applications of “2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” in cardiovascular diseases .
Antimalarial Research
The antimalarial properties of some piperidine derivatives point to potential research uses of this compound in developing new antimalarial drugs .
Kinase Inhibition for Targeted Therapies
Some 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors for specific kinases, suggesting that “2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride” could be explored for its kinase inhibition properties in targeted cancer therapies .
Pharmacological Applications of Piperidine Derivatives Piperidine Derivatives: Recent Advances Piperidine nucleus in the field of drug discovery
Mécanisme D'action
Mode of Action
Like other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical processes, but the exact pathways and downstream effects of this particular compound require further investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
2-ethyl-1-(2-piperidin-2-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-14-8-4-6-11-16(14)12-9-13-7-3-5-10-15-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYRLVKYKOFXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398269.png)
![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)

![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)





